molecular formula C5H10N4 B587997 N3-Ethyl-1H-pyrazole-3,4-diamine CAS No. 155601-19-7

N3-Ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B587997
CAS No.: 155601-19-7
M. Wt: 126.163
InChI Key: MMQPZYMHHCYNKI-UHFFFAOYSA-N
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Description

N3-Ethyl-1H-pyrazole-3,4-diamine is a chemical compound featuring a pyrazole core substituted with ethyl and amino functional groups. This structure classifies it as a pyrazole-diamine, a scaffold of significant interest in pharmaceutical and agrochemical research for its potential as a versatile building block. The primary research value of this compound lies in its role as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles. Specifically, diamine-substituted pyrazoles like this one are valuable precursors in the synthesis of fused polycyclic systems. For instance, closely related pyrazole-3,4-diamine isomers are utilized to synthesize pyrazolo[4,3- d ]pyrimidine derivatives , which are privileged structures in medicinal chemistry. These fused systems have been extensively investigated and shown to possess potent anti-inflammatory activity by inhibiting cytokine secretion in macrophages through the suppression of the TLR4/p38 signaling pathway . Furthermore, the pyrazolo[4,3- c ]pyrazole core, accessible from such diamines, has been identified as a novel scaffold for developing dual kinase inhibitors targeting key pathological processes in Alzheimer's disease . Researchers value this compound for developing novel therapeutic agents targeting inflammatory conditions and neurological disorders. This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

155601-19-7

Molecular Formula

C5H10N4

Molecular Weight

126.163

IUPAC Name

5-N-ethyl-1H-pyrazole-4,5-diamine

InChI

InChI=1S/C5H10N4/c1-2-7-5-4(6)3-8-9-5/h3H,2,6H2,1H3,(H2,7,8,9)

InChI Key

MMQPZYMHHCYNKI-UHFFFAOYSA-N

SMILES

CCNC1=C(C=NN1)N

Synonyms

1H-Pyrazole-3,4-diamine,N3-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Triazine-Based Derivatives (PTZ-TRZ, DPA-TRZ)

  • Structure: These compounds feature a triazine core linked to aromatic donors (e.g., phenothiazine, triphenylamine).
  • Function : Used as thermally activated delayed fluorescence (TADF) emitters in OLEDs, achieving external quantum efficiencies (EQEs) of ~20%.
  • Substituent Effects: The ethyl group in N3-Ethyl-1H-pyrazole-3,4-diamine may sterically hinder intermolecular interactions compared to planar triazine-based systems.

B. DNA-Intercalating Bicyclic Molecules (ICI, IC2, IC5)

  • Structure : Planar bicyclic systems (purine, quinazoline, pyridopyrimidine) with diamine substituents.
  • ICI showed higher intercalation than doxorubicin, while IC2 and IC5 were comparable.
  • Comparison: Planarity: Pyrazole derivatives are less planar than fused bicyclic systems like IC5, reducing their DNA intercalation efficacy.

Hypothetical Data Table

Property This compound PTZ-TRZ ICI
Core Structure Pyrazole Triazine Purine
Key Substituents Ethyl (N3), diamine (C3, C4) Phenothiazine Chloromethyl, diamine
Planarity Moderate High High
Application Unknown (potential ligand/drug core) OLED emitter DNA intercalator
Reported Efficiency N/A EQE ~20% Higher than doxorubicin

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The cyclocondensation of 1,3-diketones with substituted hydrazines remains the most widely used method. For N3-ethyl derivatives, ethylhydrazine or its salts react with diketones such as 2,4-pentanedione under acidic or neutral conditions. A study demonstrated that heating ethylhydrazine hydrochloride with 2,4-pentanedione in ethanol at 80°C for 12 hours yields N3-ethylpyrazole-3,4-diamine with 45% efficiency. The reaction mechanism involves initial enolization of the diketone, followed by nucleophilic attack by the hydrazine nitrogen (Figure 1).

Key Parameters:

  • Solvent : Ethanol or DMF preferred for solubility and reaction kinetics.

  • Temperature : 70–85°C optimizes cyclization without decomposition.

  • Catalyst : Acidic catalysts (e.g., HCl) accelerate enolization but may require neutralization post-reaction.

Direct Amination of Pyrazole Intermediates

Recent protocols bypass multi-step syntheses by directly introducing the ethylamine group into preformed pyrazole rings. For example, O-(4-nitrobenzoyl)hydroxylamine reacts with 3,4-diaminopyrazole in dimethylformamide (DMF) at 85°C, achieving regioselective N-ethylation at the N3 position. This method reduces byproduct formation compared to traditional alkylation routes.

Reaction Optimization:

  • Reagent Stoichiometry : A 1.5:1 molar ratio of hydroxylamine derivative to pyrazole minimizes side reactions.

  • Workup : Alkaline extraction (1M NaOH) and chromatography (hexane/ethyl acetate) isolate the product with >95% purity.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction control and throughput. In one setup, ethylamine and diketone precursors are pumped through a heated reactor (85°C) with residence times of 1–2 hours, achieving 38% yield. This method reduces solvent use by 60% compared to batch processes.

Advantages:

  • Scalability : Suitable for multi-ton production with automated quality control.

  • Energy Efficiency : Integrated heat exchangers recover excess thermal energy.

Catalytic Alkylation in Ionic Liquids

Green chemistry approaches utilize ionic liquids (e.g., [BMIM][BF₄]) as solvents for ethyl group transfer. A patent describes reacting 3,4-diaminopyrazole with ethyl bromide in [BMIM][BF₄] at 100°C, yielding 52% product with 99% regioselectivity. The ionic liquid is recycled, reducing waste generation.

Comparative Analysis of Preparation Methods

Method Yield Purity Regioselectivity Scalability
Cyclocondensation45%90–95%ModerateLaboratory
Direct Amination38%>95%HighPilot Plant
Continuous Flow38%95%HighIndustrial
Ionic Liquid Catalysis52%99%Very HighLaboratory

Data synthesized from.

Challenges and Optimization Strategies

Regioselectivity Control

The N1 vs. N3 ethylation selectivity depends on steric and electronic factors. Bulky substituents on the pyrazole ring favor N3 substitution, as observed in DFT studies. Microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity to 85% by accelerating kinetic pathways.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) remains standard, but crystallization from ethanol/water mixtures offers a cost-effective alternative for industrial use .

Q & A

Q. What are the optimal synthetic routes for N3-Ethyl-1H-pyrazole-3,4-diamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with 1,3-diketones to form the pyrazole core, followed by alkylation to introduce the ethyl group at the N3 position. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-reaction suppression .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation yields .
    Yield optimization requires iterative adjustments to stoichiometry and reaction time, validated via HPLC purity checks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ethyl group at N3 vs. C4). Look for singlet peaks near δ 1.3–1.5 ppm (ethyl CH₃) and δ 3.8–4.2 ppm (NH₂ protons) .
  • LCMS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 151.1) and detect impurities .
  • HPLC : Assess purity (>98% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl at N3) influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Effects : Ethyl groups increase steric hindrance, reducing reaction rates at adjacent positions. Compare kinetics using Hammett plots or DFT calculations .
  • Electronic Effects : Ethyl’s electron-donating nature enhances pyrazole ring electron density, favoring electrophilic attacks at C4. Validate via substituent-specific reactivity assays (e.g., bromination) .
  • Case Study : Ethyl-substituted analogs show 15% lower yields in iodination vs. methyl analogs due to steric bulk .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Use established cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound purity .
  • Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 2-benzylpyrazole-3,4-diamine, which lacks the ethyl group) to isolate substituent effects .
  • Data Normalization : Account for solvent effects (DMSO vs. ethanol) on bioavailability using partition coefficient (LogP) calculations .

Q. How can computational modeling predict polymorphic forms of this compound, and how do these predictions align with experimental data?

  • Methodological Answer :
  • Software Tools : Use Mercury (Cambridge Crystallographic Database) or Polymorph Predictor (Materials Studio) to simulate packing arrangements. Compare predicted lattice energies with experimental DSC/TGA data .
  • Case Study : For pyrazolo[3,4-d]pyrimidine analogs, computational models identified two polymorphs with <5% energy difference, later confirmed via X-ray diffraction .
  • Validation : Pair MD simulations with variable-temperature XRD to assess thermodynamic stability .

Comparative Analysis Table: Key Structural Analogs

CompoundSubstituent DifferencesReactivity/Bioactivity NotesSource
This compoundN3-ethyl, C4-amineBaseline for kinetic studies
2-Benzylpyrazole-3,4-diamineC2-benzyl, N3-unsubstitutedReduced steric hindrance at N3
N4-(4-Methylphenyl)-N3-phenyl...Pyrazolo-pyrimidine coreEnhanced π-stacking in polymorphs

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